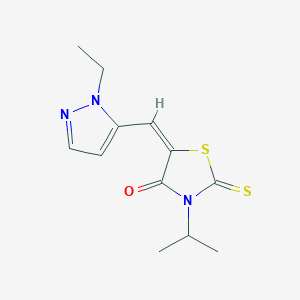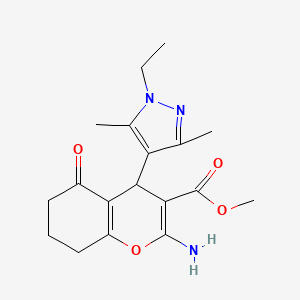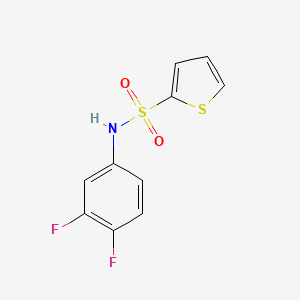
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Halogen Substituents: The halogen substituents (chlorine, fluorine, and iodine) are introduced through halogenation reactions using reagents such as chlorine gas, fluorine gas, and iodine monochloride.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: The phenyl groups can be modified through coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Oxidation Products: Quinazoline derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s halogen substituents make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound may also modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the iodine substituent, which may affect its chemical reactivity and biological activity.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-BROMO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a bromine substituent instead of iodine, which may alter its physical and chemical properties.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-CHLORO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains an additional chlorine substituent, which may influence its stability and reactivity.
Uniqueness
The presence of multiple halogen substituents (chlorine, fluorine, and iodine) in 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE makes it unique compared to similar compounds. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and potential applications. The iodine substituent, in particular, can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable candidate for various scientific research applications.
Properties
Molecular Formula |
C20H12Cl2FIN2O |
|---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H12Cl2FIN2O/c21-11-4-6-15(17(22)8-11)19-25-18-7-5-13(24)10-16(18)20(27)26(19)14-3-1-2-12(23)9-14/h1-10,19,25H |
InChI Key |
HNMKPKBXKKBCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14929958.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14929976.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)

![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)

![3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B14930016.png)

![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)
